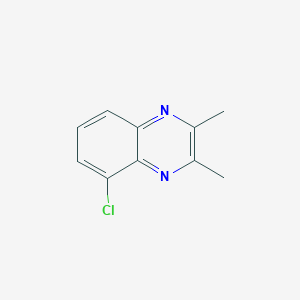
5-Chloro-2,3-dimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,3-diaminotoluene with 1,2-dichloroethane in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the cyclization of 2-chloro-3,4-dimethylbenzene-1,2-diamine with glyoxal in the presence of an acid catalyst . This reaction also requires reflux conditions and yields the desired quinoxaline derivative after purification.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,3-dimethylquinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3-dimethylquinoxaline varies depending on its application. In biological systems, it often targets specific enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . In anticancer applications, it may induce apoptosis in cancer cells by interacting with DNA or other cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Bromo-2,3-dimethylquinoxaline: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.
5-Chloroquinoxaline: Lacks the methyl groups, leading to different steric and electronic effects.
Uniqueness
5-Chloro-2,3-dimethylquinoxaline is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential for diverse applications. The combination of these substituents allows for fine-tuning of its chemical and biological properties, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
17635-27-7 |
|---|---|
Molekularformel |
C10H9ClN2 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
5-chloro-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3 |
InChI-Schlüssel |
XACYYUSRWZUNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



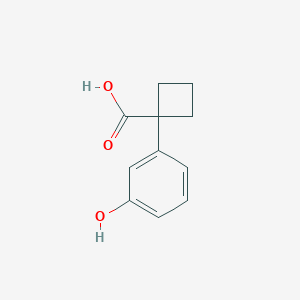
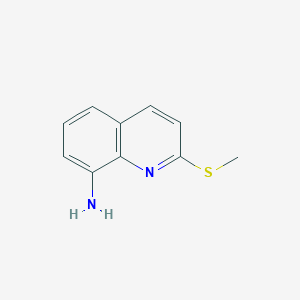
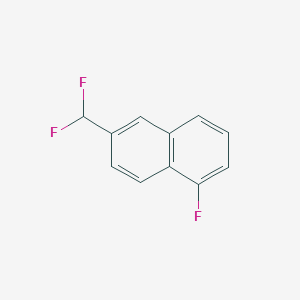
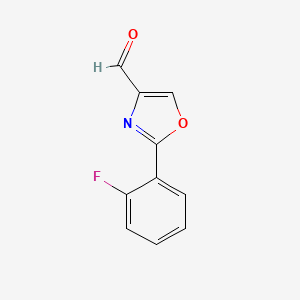
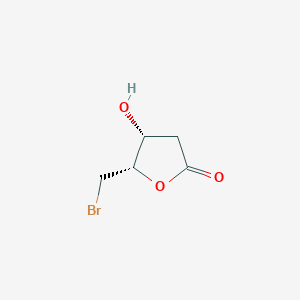

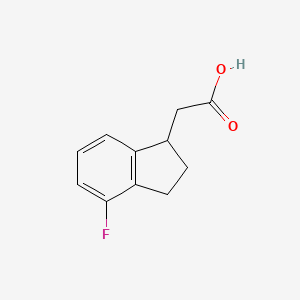

![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)
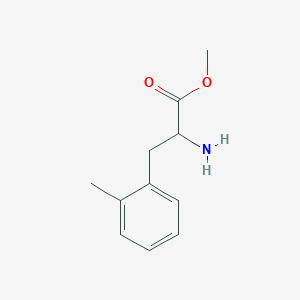


![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
